

Technical Guide: 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1273294

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Abstract

This document provides a comprehensive technical overview of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine**, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and an aminomethyl substituent onto the pyridine ring imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and binding affinity to target proteins. This guide summarizes the core molecular properties, provides a representative synthetic protocol, and explores a key biological signaling pathway where derivatives of this scaffold have shown significant inhibitory activity. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Core Molecular Properties

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a substituted pyridine with a molecular formula of C₇H₇F₃N₂. Its key physicochemical properties are summarized in the table below.

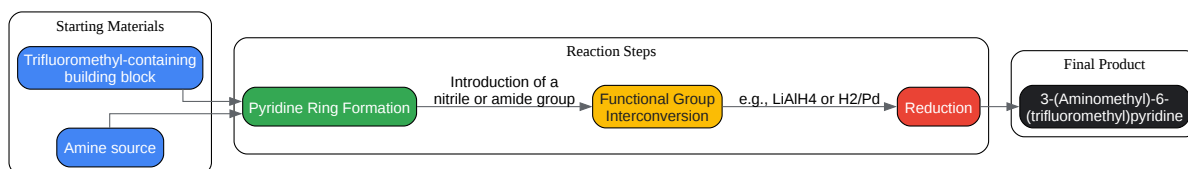
Property	Value	Reference
Molecular Weight	176.14 g/mol	[1]
Molecular Formula	C7H7F3N2	[1]
CAS Number	387350-39-2	[1]
Canonical SMILES	<chem>C1=CC(=NC=C1CN)C(F)(F)F</chem>	[1]
InChI Key	XPXVAYGVYBQKDE-UHFFFAOYSA-N	[1]
Purity	Typically ≥95%	[1]
Appearance	Not specified	
Solubility	Not specified	

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyridine derivatives is a critical process in the development of novel pharmaceuticals and agrochemicals.[2] While a specific, detailed experimental protocol for the direct synthesis of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** was not found in the immediate search results, a general and representative synthetic approach can be inferred from established methods for preparing similar compounds. One common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block, followed by functional group interconversion to introduce the aminomethyl group.

A plausible synthetic workflow is outlined below. This process is a generalized representation and may require optimization for specific laboratory conditions.

Representative Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine**.

Detailed Methodologies:

- **Step 1: Pyridine Ring Formation:** A common method for constructing the trifluoromethyl-pyridine scaffold is through the condensation of a trifluoromethyl-containing enone with an amine source, followed by cyclization.^[2] Various catalysts and reaction conditions can be employed to drive this transformation.
- **Step 2: Functional Group Interconversion:** To introduce the aminomethyl group at the 3-position, a common precursor is a nitrile or an amide at that position. This can be achieved through various standard organic transformations.
- **Step 3: Reduction to the Amine:** The nitrile or amide group is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). Purification of the final product would typically be carried out using column chromatography or recrystallization.

Biological Activity and Signaling Pathways

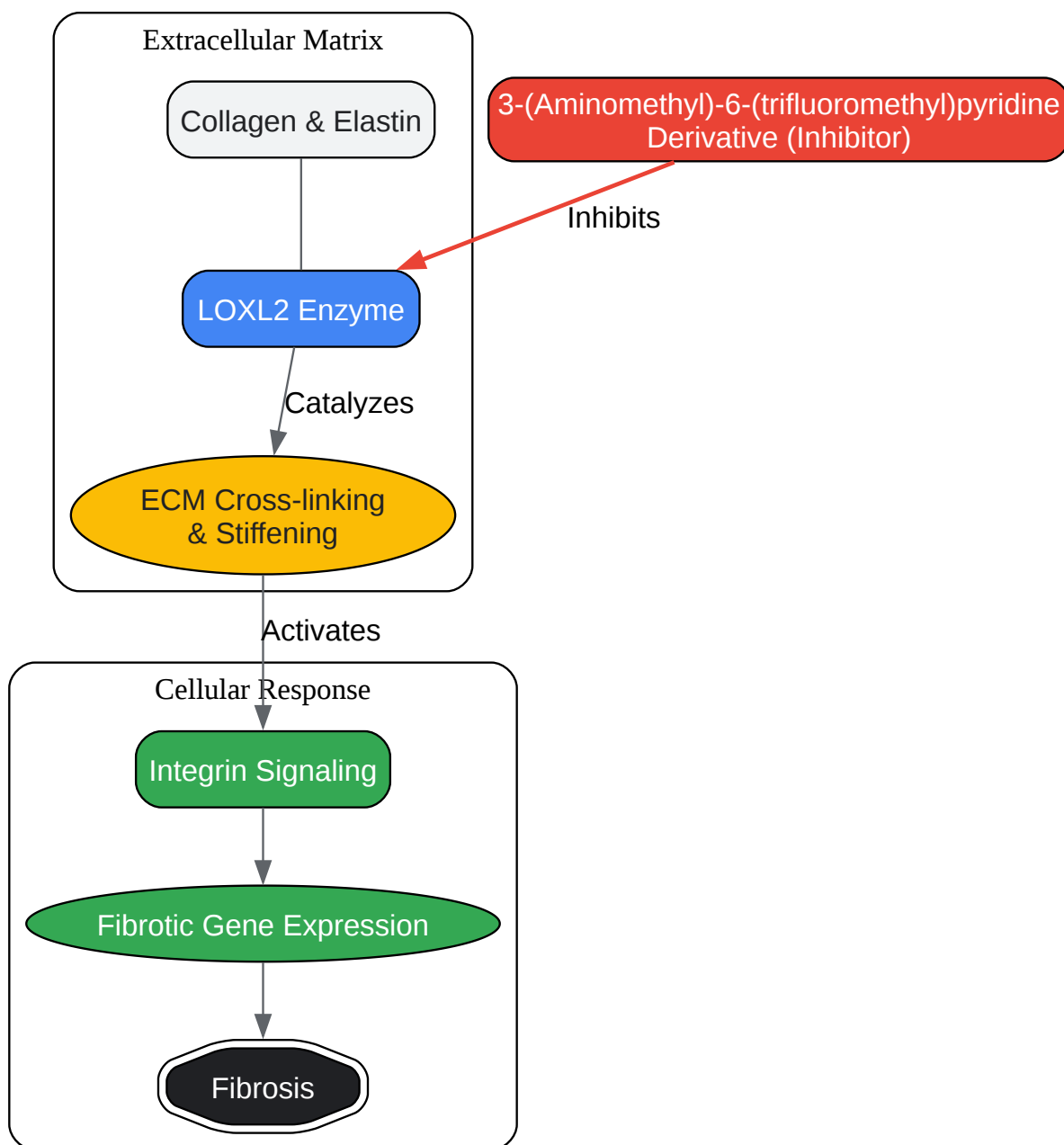
The trifluoromethylpyridine moiety is a key pharmacophore in a range of biologically active molecules due to its ability to enhance metabolic stability and binding affinity.^{[3][4][5]} While specific signaling pathway data for **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** is not

available, a closely related derivative, 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine, has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[6]

LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[6] Dysregulation of LOXL2 is implicated in fibrotic diseases.[6]

The inhibitory action of this class of compounds on LOXL2 suggests a potential therapeutic application in diseases characterized by fibrosis. The likely signaling pathway affected by such inhibitors is the downstream cascade of events that are dependent on LOXL2-mediated ECM stiffening.

LOXL2 Inhibition Signaling Pathway



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Caption: Inhibition of the LOXL2 pathway by a **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** derivative.

This pathway illustrates that by inhibiting the enzymatic activity of LOXL2, the derivative prevents the cross-linking of collagen and elastin. This, in turn, reduces ECM stiffness and downstream signaling through integrins, ultimately leading to a decrease in the expression of genes that promote fibrosis.

Conclusion

3-(Aminomethyl)-6-(trifluoromethyl)pyridine represents a valuable building block in the design of novel therapeutic agents. Its defined molecular weight and structural features, particularly the trifluoromethyl group, offer advantages in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The demonstrated activity of a closely related derivative as a LOXL2 inhibitor highlights a promising avenue for the application of this scaffold in the development of anti-fibrotic therapies. The synthetic and signaling pathway information provided in this guide serves as a foundational resource for researchers engaged in the exploration of this and related compounds.

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